Dimethyl 2-(benzyloxy)isophthalate
Description
Dimethyl 2-(benzyloxy)isophthalate is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring two methyl ester groups at the 1- and 3-positions and a benzyloxy substituent at the 2-position. This structural configuration combines aromaticity, ester functionalities, and a bulky benzyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.
Such compounds are often employed as monomers in polymer production, protecting groups in synthesis, or precursors for pharmaceuticals. However, specific applications of this compound require further experimental validation.
Properties
CAS No. |
1108724-63-5 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.31 |
IUPAC Name |
dimethyl 2-phenylmethoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
DWXVVUJKIXFDCX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)OCC2=CC=CC=C2 |
Synonyms |
2-(Phenylmethoxy)-1,3-benzenedicarboxylic Acid 1,3-Dimethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Bromo Group : Enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Branched Esters (DIBP) : Higher volatility and lower biodegradability compared to linear esters, impacting environmental persistence .
Physical-Chemical Properties
Key Observations :
- DIBP’s branched esters result in lower water solubility and higher environmental mobility than aromatic-substituted analogs .
Toxicity and Regulatory Considerations
Metabolic Pathways :
- Ester hydrolysis is a common detoxification mechanism, but bulky groups (e.g., benzyloxy) may impede enzymatic cleavage, leading to bioaccumulation.
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